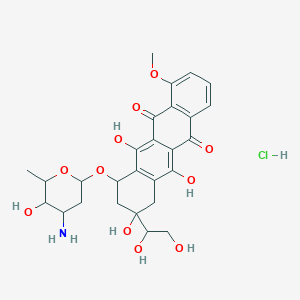
Cyclopentanone, 2-(2-octen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-(2-octen-1-yl)-, also known as (E)-2-(2-octenyl)cyclopentanone, is an organic compound with the molecular formula C13H22O. It is characterized by a cyclopentanone ring substituted with an octenyl group at the second position. This compound is known for its peach-like odor with a hint of jasmine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(2-octen-1-yl)- can be synthesized through various synthetic routes. One common method involves the reaction of cyclopentanone with an appropriate octenyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by nucleophilic substitution with the octenyl halide.
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 2-(2-octen-1-yl)- often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 2-(2-octen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-(2-octen-1-yl)- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the fragrance industry due to its pleasant odor and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of cyclopentanone, 2-(2-octen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Cyclopentanone, 2-(2-octen-1-yl)- can be compared with other similar compounds, such as:
Cyclopentanone: The parent compound, which lacks the octenyl group and has different chemical properties and applications.
Cyclohexanone: A similar cyclic ketone with a six-membered ring, used in different industrial applications.
2-Pentanone: A smaller ketone with different reactivity and uses.
The uniqueness of cyclopentanone, 2-(2-octen-1-yl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
65737-52-2 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
2-oct-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h6-7,12H,2-5,8-11H2,1H3 |
Clave InChI |
QHEUOYOHVATZEB-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC/C=C/CC1CCCC1=O |
SMILES canónico |
CCCCCC=CCC1CCCC1=O |
Densidad |
0.880-0.900 |
Descripción física |
Colourless liquid; peachy jasmine character |
Solubilidad |
insoluble in water; soluble in hexane and fats Miscible at room temperature (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)
![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)






![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)


